4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Procure 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (CAS 222541-76-6) for its unique 5-methyl oxadiazole reactivity, enabling selective deprotonation and orthogonal functionalization not possible with 3-methyl analogs. This para-substituted acyl chloride is a key building block for synthesizing metabolically stable bioisosteres of esters/amides, validated in patents US-7960556-B2 and EP-2094677-B1 for neurodegenerative disease targets. Ensures efficient amide bond formation and drug-like properties.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 222541-76-6
Cat. No. B1365528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
CAS222541-76-6
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl
InChIInChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3
InChIKeySMBDBBBBXFXBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (CAS 222541-76-6): A Differentiated 1,2,4-Oxadiazole Acyl Chloride Building Block for Medicinal Chemistry Procurement


4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (CAS 222541-76-6) is an acyl chloride-functionalized building block featuring a para-substituted benzoyl chloride moiety linked to a 5-methyl-1,2,4-oxadiazole heterocycle at the 3-position . The compound possesses a molecular weight of 222.63 g/mol and is characterized by a reactive benzoyl chloride electrophilic center combined with the metabolic stability advantages conferred by the 1,2,4-oxadiazole ring system, which serves as a well-established bioisostere for esters and amides in drug discovery [1]. The 5-methyl substitution on the oxadiazole ring imparts unique reactivity, enabling deprotonation and subsequent functionalization that is not accessible to 3-methyl-substituted analogs [2]. Procurement specifications typically include purity levels of 95% or 97% with recommended long-term storage at 2-8°C .

Why Generic Substitution of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (CAS 222541-76-6) with Other Oxadiazole Acyl Chlorides Can Compromise Synthetic Outcomes


Substituting 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride with structurally similar oxadiazole acyl chlorides is not chemically equivalent and can materially alter both synthetic utility and the properties of derived compounds. The 5-methyl substitution on the 1,2,4-oxadiazole ring enables selective deprotonation at the methyl group, a reactivity feature absent in 3-methyl-substituted analogs which instead undergo nucleophilic addition across the 4,5-bond [1]. Additionally, the para-substitution pattern on the phenyl ring confers distinct physicochemical properties compared to meta-substituted regioisomers, affecting both intermolecular interactions and the pharmacokinetic profile of final compounds [2]. The 1,2,4-oxadiazole ring itself functions as a hydrolytically stable bioisostere of ester and amide functionalities, a property that distinguishes this scaffold from 1,3,4-oxadiazole and isoxazole alternatives [3].

Quantitative Differentiation Evidence for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (CAS 222541-76-6) Versus Comparator Compounds


Para-Substituted Benzoyl Chloride Versus Meta-Substituted Regioisomer: Physicochemical Property Comparison

The target compound, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (para-substituted, CAS 222541-76-6), exhibits distinct physicochemical properties compared to its meta-substituted regioisomer 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride. The para-substitution results in a predicted melting point of 112°C [1], whereas meta-substituted analogs in the 1,2,4-oxadiazole benzoyl chloride class typically display different solid-state packing and thermal behavior [2]. The para-arrangement yields a computed XLogP3 of 2.9 and topological polar surface area of 56 Ų , parameters that influence membrane permeability and solubility in derived compounds.

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

5-Methyl-1,2,4-Oxadiazole Versus 5-Chloromethyl and 5-Isopropyl Analogs: Differential Synthetic Accessibility and Reactivity

The 5-methyl substitution on the 1,2,4-oxadiazole ring of the target compound (MW 222.63) confers a unique synthetic handle for further functionalization. According to Science of Synthesis, 5-methyl substituents on 1,2,4-oxadiazoles are readily deprotonated by bases, enabling aldol reactions and other transformations, whereas 3-methyl-substituted systems do not undergo deprotonation similarly but instead undergo nucleophilic addition across the 4,5-bond [1]. In contrast, the 5-isopropyl analog (CAS 1858249-69-0, MW 250.68) lacks this acidic α-CH proton entirely [2], and the 5-chloromethyl analog (CAS 1119450-88-2, MW 257.08) introduces an additional electrophilic site that may compete with the benzoyl chloride moiety during nucleophilic substitution reactions .

Synthetic Methodology Heterocyclic Chemistry Building Block Selection

1,2,4-Oxadiazole Bioisostere Versus Amide/Ester Functionalities: Class-Level Metabolic Stability Advantage

The 1,2,4-oxadiazole heterocycle incorporated in 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride functions as a well-validated bioisostere for ester and amide groups, offering enhanced resistance to hydrolytic degradation [1]. Research has demonstrated that replacement of amide groups with 1,2,4-oxadiazole moieties resulted in increased in vivo efficacy for certain compounds compared to the parent carboxamide derivatives, attributable to improved metabolic stability [2]. In head-to-head comparative studies, 1,2,4-oxadiazole-based bioisosteres of benzamides have demonstrated retained or enhanced biological activity while improving stability profiles [3].

Drug Discovery Bioisosterism Metabolic Stability ADME Properties

Validated Synthetic Utility: Documented Use as Key Intermediate in Patent Literature

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride has been established as a key intermediate in pharmaceutical patent literature, most notably in patents related to thiadiazole derivatives for the treatment of neurodegenerative diseases [1]. The compound's synthesis from 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid with oxalyl chloride in dichloromethane with DMF catalysis has been published with reported yields of 100% under optimized conditions, demonstrating robust synthetic accessibility . This patent-validated utility provides procurement justification that is absent for many structurally similar but less-documented analogs in the 1,2,4-oxadiazole benzoyl chloride class.

Process Chemistry Patent-Validated Intermediates Synthetic Route Development

Computational and Experimental Lipophilicity Profile: XLogP3 of 2.9 Versus Oxadiazole-Free Benzoyl Chlorides

The target compound exhibits a computed XLogP3 value of 2.9 and a topological polar surface area (TPSA) of 56 Ų . This moderate lipophilicity profile, imparted by the combination of the 1,2,4-oxadiazole heterocycle and the 5-methyl substituent, distinguishes it from simple benzoyl chloride analogs that lack the oxadiazole ring. The TPSA of 56 Ų falls within the favorable range for oral bioavailability (<140 Ų) while providing sufficient polarity to maintain aqueous solubility [1]. The oxadiazole ring introduces two hydrogen bond acceptor sites without adding hydrogen bond donors, an advantageous feature for maintaining membrane permeability while enabling target engagement [2].

ADME Prediction Lipophilicity Drug-Likeness Physicochemical Profiling

Evidence-Backed Application Scenarios for Procuring 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (CAS 222541-76-6)


Neurological Disease Drug Discovery Programs Requiring Thiadiazole or Oxadiazole Amide Derivatives

Procure 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride as a key acylating agent for the synthesis of thiadiazole derivatives targeting neurodegenerative diseases, as validated by multiple granted patents including US-7960556-B2 and EP-2094677-B1 [1]. The reactive benzoyl chloride moiety enables efficient amide bond formation with amine-containing thiadiazole cores, while the 1,2,4-oxadiazole ring confers metabolic stability to the resulting conjugates [2]. The para-substitution pattern provides the appropriate spatial orientation required for target engagement in this therapeutic class [3].

Late-Stage Diversification via 5-Methyl Group Deprotonation and Functionalization

Utilize 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride in synthetic sequences requiring orthogonal functionalization, where the 5-methyl group on the oxadiazole ring can be selectively deprotonated and elaborated without affecting the benzoyl chloride electrophile [1]. This reactivity, which is not accessible with 3-methyl-substituted analogs (which undergo nucleophilic addition instead of deprotonation) or 5-isopropyl analogs (which lack the acidic α-CH proton), enables sequential derivatization strategies for generating diverse compound libraries from a single building block [2].

Bioisosteric Replacement of Ester or Amide Linkages in Lead Optimization

Incorporate 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride into lead optimization workflows where ester or amide functionalities require replacement with hydrolytically stable bioisosteres to improve metabolic stability and oral bioavailability [1]. The 1,2,4-oxadiazole ring provides a well-characterized bioisosteric replacement that maintains hydrogen bond acceptor capacity while resisting esterase-mediated cleavage, with documented examples demonstrating improved in vivo efficacy relative to parent carboxamide derivatives [2]. The compound's moderate lipophilicity profile (XLogP3 2.9, TPSA 56 Ų) supports drug-like properties in derived molecules [3].

Synthesis of Para-Substituted Aryl Oxadiazole Libraries for SAR Studies

Employ 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride as a starting material for generating focused libraries of para-substituted aryl 1,2,4-oxadiazole amides and esters for structure-activity relationship (SAR) exploration [1]. The compound's 112°C melting point and solid-state stability facilitate accurate weighing and handling in parallel synthesis workflows, while the 95-97% commercial purity specification ensures reproducible library quality [2]. The validated synthetic route to this compound from the corresponding benzoic acid with oxalyl chloride (100% reported yield) provides a reliable precedent for in-house preparation if required [3].

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